4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride
Overview
Description
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation .
Mode of Action
This compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The compound’s inhibition of kinases affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 disrupts the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of CDK2 affects the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of kinases by this compound leads to several molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can lead to an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Biochemical Analysis
Biochemical Properties
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression . This can lead to changes in cellular metabolism and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . By modulating these pathways, the compound can influence overall cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments . This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and the specific biochemical pathways it affects.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBVVUNKVNPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.